molecular formula C18H21N7 B6459190 N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549028-20-6

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No. B6459190
CAS RN: 2549028-20-6
M. Wt: 335.4 g/mol
InChI Key: XDSGACKGWLJRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine” is a complex organic compound that contains a quinoxaline moiety. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The quinoxaline moiety is found in several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including “N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine”, can be achieved by adopting green chemistry principles .


Molecular Structure Analysis

The molecular structure of “N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule, while 1H NMR and MS can provide information about the hydrogen and mass spectra respectively .


Chemical Reactions Analysis

The chemical reactions involving “N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine” can be diverse, depending on the conditions and reagents used. For instance, it can undergo various reactions such as diazotization, nitration, oxidation, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine” can be determined using various analytical techniques. For instance, its melting point was found to be 201°C, and its mass spectrum was determined to be 336.14(100.0%), 338.13(32.0%), 337.14(17.7%), 339.14(5.7%) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Quinoxaline derivatives exhibit several pharmacological effects, making them valuable in drug discovery. These effects include:

Material Science and Catalysis

Quinoxalines contribute to material science:

Mechanism of Action

The mechanism of action of “N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine” can vary depending on its intended use. For instance, in the context of atypical antipsychotic agents, the compounds were screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex .

Future Directions

The future directions for “N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine” could involve further exploration of its pharmacological properties and potential applications. For instance, it could be further developed as a neuroprotective and anti-neuroinflammatory agent .

properties

IUPAC Name

N-ethyl-4-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c1-2-19-18-20-8-7-16(23-18)24-9-11-25(12-10-24)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSGACKGWLJRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine

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